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Compound of Interest

Compound Name: Sebuthylazine

Cat. No.: B166565

Disclaimer: Publicly available toxicological data for sebuthylazine is limited. Consequently, this
document extensively utilizes data from terbuthylazine, a structurally similar chlorotriazine
herbicide, as a surrogate to provide a comprehensive overview. This substitution will be
explicitly noted where applicable. This guide is intended for researchers, scientists, and drug
development professionals.

Executive Summary

Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine class.[1] Its
primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[1] While
its mammalian toxicity appears to be low in terms of acute lethality, a comprehensive
toxicological profile is not well-established in publicly accessible literature. This guide
synthesizes the available data for sebuthylazine and its close analog, terbuthylazine, to
present a detailed toxicological profile covering acute, sub-chronic, and chronic toxicity,
genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data
are summarized in structured tables, and key experimental protocols and potential toxicological
pathways are visualized.
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Property Value Source

N2-sec-butyl-6-chloro-N4-
IUPAC Name o o [1]
ethyl-1,3,5-triazine-2,4-diamine

CAS Number 7286-69-3 [1]
Molecular Formula CoH16CINs [1]
Molecular Weight 229.71 g/mol [1]

Sebuthylazine possesses a

chiral center, resulting in (R)-
Chemical Structure and (S)-enantiomers. [1]

Commercial formulations are

typically a racemic mixture.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Specific toxicokinetic data for sebuthylazine in mammals is not readily available. However,
studies on the related compound terbuthylazine indicate that it is almost completely absorbed
from the gastrointestinal tract following oral administration in rats.[2] Approximately 30% of a
dermal dose is absorbed.[2] Once absorbed, terbuthylazine is extensively metabolized and
rapidly excreted, primarily within 48 hours, with about two-thirds eliminated in the urine and the
remainder in the feces.[2] There is no evidence of significant bioaccumulation in organs.[2] One
of the known degradation products of sebuthylazine is desethyl-sebuthylazine.[3]

Acute Toxicity

Sebutylazine exhibits low acute oral toxicity in rats.[1] Data for other routes of exposure are not
available for sebuthylazine. The table below includes data for both sebuthylazine and
terbuthylazine for a comparative perspective.

Table 1: Acute Toxicity of Sebuthylazine and Terbuthylazine
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Value
Study Species Route Endpoint Reference
(mg/kg bw)
Sebutylazine
Acute Oral Rat Oral LDso > 3000 [1]
Terbuthylazin
e (Surrogate
Data)
Acute Oral Rat (female) Oral LDso 1503 [2]
Acute Oral Hamster Oral LDso > 3000 [2]
Acute Dermal Rat Dermal LDso > 2000 [2]
Acute Dermal  Rabbit Dermal LDso > 4000 [2]
Acute ) Very Low
) Rat Inhalation LCso - [2]

Inhalation Toxicity
Skin Irritation Rabbit Dermal - Not an irritant  [2]
Eye Irritation Rabbit Ocular - Slight irritant [2]
Skin ) ] Not a

o Guinea Pig Dermal - N [2]
Sensitization sensitizer

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity data were found for sebuthylazine. The following data for

terbuthylazine provides an indication of potential long-term effects.

Table 2: Sub-chronic and Chronic Toxicity of Terbuthylazine (Surrogate Data)
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Study

. Species
Duration

NOAEL LOAEL Key
Route (mgl/kg (mgl/kg Findings
bwl/day) bwiday) at LOAEL

Referenc

28-day Rat

Reduced
body
weight
i gain,
Oral (diet) - 8 g g [2]
ecrease
food and
water

intake.

28-day Rabbit

Dermal - 500 Slightly [2]
reduced
weight
gain,
sedation,
unsteadine
Ss,
diarrhea,
ruffled fur,
tremors,
wasting,
slight skin
irritation,
changes in
blood
clotting
time and
serum
biochemistr
y
suggestive
of liver
toxicity,
reduced

kidney and
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ovary
weights in

females.

Decreased
food
) consumptio
12-month Dog Oral (diet) 0.4 1.7
n and body
weight

loss.

Genotoxicity

There is a lack of specific genotoxicity data for sebuthylazine. Studies on terbuthylazine
indicate it is not mutagenic in bacterial assays but may have some potential to cause DNA

damage in mammalian cells.

Table 3: Genotoxicity of Terbuthylazine (Surrogate Data)
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Metabolic
Assay Test System L. Result Reference
Activation
Bacterial
Reverse Salmonella ] ) )
_ o With and without ~ Negative [2]
Mutation (Ames typhimurium
test)
Chromosomal Human i ) )
) With and without ~ Negative [2]
Aberration lymphocytes
DNA Repair Rat hepatocytes - Negative [2]
] Human )
DNA Repair ] - Negative 2]
fibroblasts
In vivo
Mouse bone )
Chromosome - Negative [2]
marrow
Damage
Human
Alkaline Comet Low-level DNA
lymphocytes and - ) - [41[5]
Assay instability
HepG2 cells
-~ Human Oxidative DNA
hOGG1-modified )
lymphocytes and - damage did not [4115]
Comet Assay )
HepG2 cells prevail
DNA instability
observed in all
cell types, most
pronounced in
Mouse liver and kidney.
In vivo Alkaline leukocytes, bone Suggests 5]
Comet Assay marrow, liver, formation of
and kidney cells reactive
metabolites
capable of
inducing DNA
cross-links.
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Experimental Protocol: In Vitro Mammalian
Chromosomal Aberration Test (OECD 473)

The following provides a generalized workflow for an in vitro chromosomal aberration test, a
key study in assessing genotoxicity.
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Cell Culture Preparation

Culture mammalian cells
(e.g., CHO, human lymphocytes)

Exposure to ’iest Substance

Treat cells with Sebuthylazine
(multiple concentrations)
and controls (positive and negative)

\

Include parallel cultures with and
without metabolic activation (S9 mix)

Cell Harvestinii and Preparation

/

Add metaphase-arresting agent
(e.g., Colcemid)

A

Harvest cells

\

Hypotonic treatment

A

Fixation

\

Prepare microscope slides

Analysis

Stain chromosomes

A

Microscopic analysis of
metaphase spreads for
chromosomal aberrations

A

Statistical analysis of data

Click to download full resolution via product page

Caption: Workflow for an in vitro chromosomal aberration assay.
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Carcinogenicity

No carcinogenicity studies on sebuthylazine were identified. Long-term studies on
terbuthylazine in rats and mice provided limited evidence of carcinogenicity, with an observed
increase in the incidence of mammary tumors and Leydig cell tumors in rats.[6] Based on this,
the U.S. EPA classified terbuthylazine as a Group D carcinogen, indicating inadequate
evidence to determine its carcinogenicity in humans.[6] One study found that terbuthylazine did
not act as a promoter for DMBA-induced mammary carcinogenesis in rats.[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for sebuthylazine are not available. The
following table summarizes the findings for terbuthylazine.

Table 4: Reproductive and Developmental Toxicity of Terbuthylazine (Surrogate Data)
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Materna Develop Develop
Materna
. | mental mental
Study . Dosing | Effects Referen
Species ] NOAEL NOAEL Effects
Type Period (malkgl (malkgl at " ce
m m a
S S LOAEL
day) day) LOAEL
No
Reduced  significan
body t adverse
weight effects
Develop ) .
Rat Gestation - gain at on [2]
mental
30 fetuses
mg/kg/da  at 30
y. mg/kg/da
y.
No
_ No
evidence ]
evidence
of
of fetal
maternal
Develop ) ) o toxicity at
Rabbit Gestation >4.5 >4.5 toxicity at [2]
mental the
the )
) highest
highest
dose
dose
tested.
tested.

Experimental Protocol: Prenatal Developmental Toxicity
Study (OECD 414)

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study.
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Acclimatization and Mating

Acclimatize animals
(e.g., rats, rabbits)

;

Mate animals

;

Designate day of mating
as Gestation Day 0 (GD 0)

Dosing| Period

Administer Sebuthylazine daily during
organogenesis (e.g., GD 6-15 for rats)

:

Include multiple dose groups
and a control group

Maternal Observation

Monitor maternal clinical signs,
body weight, and food consumption

Termination and Examination

Terminate dams one day prior to parturition

l

Perform Caesarean sections

l

Examine uterine contents (live/dead fetuses, resorptions)

:

Examine fetuses for external,
visceral, and skeletal abnormalities

Click to download full resolution via product page

Caption: Workflow for a prenatal developmental toxicity study.
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Other Toxicological Endpoints
Neurotoxicity

No specific neurotoxicity studies for sebuthylazine were found.

Immunotoxicity

Data on the immunotoxicity of sebuthylazine is not available.

Endocrine Disruption

Triazine herbicides, as a class, have been investigated for their potential to act as endocrine-
disrupting chemicals.[7][8] Some studies suggest that certain triazines may interfere with
hormone systems. However, specific data on the endocrine-disrupting potential of
sebuthylazine is lacking.

The diagram below illustrates a generalized signaling pathway for potential endocrine
disruption by a xenobiotic, which could be a relevant area of investigation for sebuthylazine.

Cellular Mechanisms

Xenobiotic Interaction Hormone Receptor Cellular Response

Binds to (agonist/antagonist] (e.g., Estrogen Receptor)
Sebutylazine
(or metabolite) Inhibits/Induces

\ g

Altered Gene Expression P-| Altered Cellular Function

Hormone Synthesis Enzyme
(e.g., Aromatase)

Click to download full resolution via product page
Caption: Potential endocrine disruption signaling pathway.

Conclusion

The available data on the mammalian toxicology of sebuthylazine is sparse. Based on limited
acute toxicity data, it appears to have low acute oral toxicity. For a more complete
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understanding of its toxicological profile, data from the structurally similar herbicide,
terbuthylazine, has been used as a surrogate. This surrogate data suggests that while
terbuthylazine has low acute toxicity, repeated exposure may lead to effects on body weight,
liver, and kidneys. Genotoxicity data for terbuthylazine is largely negative in standard assays,
though some studies indicate a potential for inducing DNA instability in mammalian cells. There
is limited evidence for carcinogenicity in rats. Developmental toxicity studies in rats showed
some maternal effects at high doses, while no adverse effects were seen in rabbits. The
potential for sebuthylazine to act as an endocrine disruptor, a property suggested for some
triazines, requires further investigation. Due to the significant data gaps for sebuthylazine,
further research is necessary to definitively characterize its toxicological profile in mammals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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